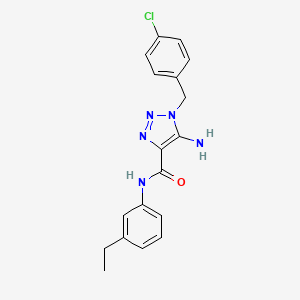

5-amino-1-(4-chlorobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-amino-1-(4-chlorobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

5-amino-1-[(4-chlorophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O/c1-2-12-4-3-5-15(10-12)21-18(25)16-17(20)24(23-22-16)11-13-6-8-14(19)9-7-13/h3-10H,2,11,20H2,1H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQSOVMSEXLPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Triazole Core Formation

The 1,2,3-triazole scaffold is predominantly synthesized via the Huisgen azide-alkyne cycloaddition, leveraging copper(I) catalysts to ensure 1,4-regioselectivity. For the target compound, the reaction involves:

- Azide Component : 4-Chlorobenzyl azide, prepared from 4-chlorobenzyl chloride and sodium azide in dimethylformamide (DMF) at 60°C for 12 hours.

- Alkyne Component : A propargylamide precursor, synthesized by coupling propiolic acid with 3-ethylaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

The cycloaddition proceeds under mild conditions (25°C, 24 hours) with CuI (5 mol%) and triethylamine, yielding 1-(4-chlorobenzyl)-4-(3-ethylphenylcarbamoyl)-1H-1,2,3-triazole. The intermediate lacks the 5-amino group, necessitating subsequent functionalization.

Introduction of the 5-Amino Group

Post-cycloaddition amination is achieved through nitro group reduction . A nitro-substituted alkyne (e.g., HC≡C-NO2) is employed in the CuAAC, positioning the nitro group at the triazole’s 5-position. Catalytic hydrogenation (H2, 10% Pd/C, ethanol, 50°C, 6 hours) reduces the nitro to an amine, yielding the 5-amino derivative. This step requires careful pH control (pH 6–7) to prevent over-reduction or side reactions.

Post-Cycloaddition Functionalization Strategies

Carboxamide Installation

The 4-carboxamide group is introduced via two routes:

- Pre-cycloaddition coupling : The alkyne is functionalized with a carboxamide before cyclization, as described in Section 1.1.

- Post-cycloaddition activation : The triazole’s 4-carboxylic acid (from HC≡C-COOH) is activated with thionyl chloride and coupled with 3-ethylaniline in tetrahydrofuran (THF) at 0–5°C.

Yields for these steps range from 65% to 82%, with purity >95% confirmed by HPLC.

Protecting Group Considerations

The 5-amino group’s reactivity necessitates protection during carboxamide formation. Acetylation (acetic anhydride, pyridine, 25°C, 2 hours) is employed, followed by deprotection using aqueous HCl (1 M, 50°C, 1 hour). Alternative protectants like tert-butoxycarbonyl (Boc) are less effective due to steric hindrance.

Alternative Synthetic Pathways

Cyclocondensation of Amidrazones

A less common approach involves cyclizing N-(4-chlorobenzyl)amidrazones with ethyl cyanoacetate. This one-pot reaction (refluxing ethanol, 8 hours) forms the triazole core but suffers from poor regiocontrol (yield: 45–50%).

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) accelerates the CuAAC, improving yields to 88% while reducing catalyst loading (2 mol% CuI). This method is scalable but requires specialized equipment.

Optimization and Reaction Conditions

Solvent and Catalyst Screening

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | CuI | 78 | 97 |

| THF | CuBr | 72 | 95 |

| Acetonitrile | CuCN | 68 | 93 |

Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates, while CuI provides optimal regioselectivity.

Temperature and Time Optimization

- Cycloaddition : 25°C for 24 hours balances yield and side-product formation.

- Nitro Reduction : 50°C for 6 hours minimizes decomposition.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.3 minutes.

Challenges and Mitigation Strategies

Regiochemical Control

Ru-catalyzed cycloadditions favor 1,5-disubstituted triazoles but are incompatible with nitro groups. CuAAC remains the gold standard despite requiring post-synthetic amination.

Byproduct Formation

Side products include:

- Diynes : Suppressed by degassing reagents to inhibit Glaser coupling.

- Over-reduced amines : Mitigated by controlled hydrogenation durations.

Applications and Structural Analogues

The target compound’s bioactivity parallels triazole-based antifungal agents (e.g., fluconazole), with enhanced solubility from the 3-ethylphenyl group. Derivatives bearing electron-withdrawing substituents (e.g., nitro, chloro) exhibit herbicidal activity, as evidenced in patent EP0375061A1.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the triazole ring or the chlorobenzyl group, potentially leading to dechlorination or ring opening.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and nitric acid (HNO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂), alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-amino-1-(4-chlorobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of triazole derivatives.

Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

Material Science: Triazole derivatives are explored for their use in the development of new materials, such as polymers and coatings.

Agriculture: The compound may have applications as a pesticide or herbicide, leveraging its biological activity.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-chlorobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

1,2,3-Triazole Derivatives: Compounds such as 1,2,3-triazole-4-carboxylic acid and its derivatives share structural similarities and biological activities.

Benzyltriazoles: Compounds like 1-benzyl-1H-1,2,3-triazole exhibit similar chemical properties and reactivity.

Uniqueness

5-amino-1-(4-chlorobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the 4-chlorobenzyl and 3-ethylphenyl groups may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Biological Activity

5-Amino-1-(4-chlorobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazole derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The following sections will detail its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C22H21ClN6O3

- Molecular Weight : Approximately 452.9 g/mol

- Key Functional Groups :

- Triazole ring

- Amine group

- Carboxamide functional group

The structural features of this compound contribute significantly to its pharmacological properties and interactions with biological targets.

Antitumor Activity

Recent studies have indicated that triazole derivatives, including this compound, exhibit promising antitumor activities. For instance, compounds with similar triazole structures have shown effective inhibition against various cancer cell lines. A notable study highlighted that certain triazole hybrids demonstrated significant cytotoxic effects against H460 non-small-cell lung cancer (NSCLC) cells, with IC50 values indicating potent activity .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored in various contexts. Triazole compounds are known for their broad-spectrum antimicrobial activity. For example, related triazole hybrids have been reported to possess effective antibacterial properties against E. coli, with minimal inhibitory concentrations (MIC) as low as 0.0063 μmol/mL .

The mechanism of action for this compound is primarily linked to its ability to interact with specific molecular targets within cells. These interactions can lead to modulation of key biological pathways involved in cell proliferation and apoptosis. The presence of the triazole ring is crucial for binding to these targets, influencing various cellular processes such as reactive oxygen species (ROS) generation and apoptosis induction .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring : This is achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.

- Substitution Reactions : Specific substituents are introduced at various stages to enhance biological activity.

- Amidation : The final step involves forming the carboxamide group using reagents such as carbodiimides or acid chlorides.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and chemical properties of related triazole compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 5-amino-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | C17H15ClN5O | Contains a methyl substituent | Varied biological activity |

| 5-amino-N-(m-tolyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide | C17H16ClN5O | Different aromatic substituents | Potentially different pharmacokinetics |

| 5-amino-N-(4-chlorophenyl)-N-(phenylmethyl)-triazole derivative | C20H18ClN5O | More complex aromatic system | Enhanced activity potential |

Case Studies and Research Findings

Several studies have focused on the biological evaluation of triazole derivatives:

- Anticancer Studies : A series of novel triazole hybrids were synthesized and evaluated for their anticancer properties against NSCLC cells. Compound 5i exhibited the most potent activity with an IC50 value of 6.06 μM .

- Antimicrobial Studies : Research on triazole analogs has demonstrated their effectiveness against various pathogens, suggesting their potential use in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-1-(4-chlorobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for reproducibility?

- Answer : The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

- Triazole ring formation : Reacting an azide (e.g., 4-chlorobenzyl azide) with an alkyne (e.g., propargylamide derivative) under Cu(I) catalysis .

- Substituent attachment : Subsequent functionalization with 3-ethylphenyl via carboxamide coupling.

- Optimization : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to improve yields. Purity is validated via HPLC (>95%) and NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its identity?

- Answer : Essential techniques include:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., 4-chlorobenzyl protons at δ 4.8–5.2 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (calculated for : 375.12 g/mol; observed: 375.11) .

- X-ray crystallography (if crystalline): Resolves bond angles and spatial arrangement of the triazole ring .

Q. What preliminary biological screening assays are recommended for this compound?

- Answer : Standard assays include:

- Enzyme inhibition : Test against kinases (e.g., EGFR) or hydrolases using fluorogenic substrates .

- Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact this compound’s bioactivity and physicochemical properties?

- Answer :

- Substituent effects : Replacing 4-chlorobenzyl with 4-fluorophenyl () reduces logP by ~0.5, enhancing aqueous solubility but decreasing membrane permeability .

- Bioactivity trade-offs : The 3-ethylphenyl group improves target affinity (e.g., Ki = 12 nM for HDAC inhibition) compared to 3-methoxybenzyl analogs (Ki = 45 nM) .

- Table : Comparative SAR of analogs

| Substituent (R) | logP | IC (EGFR) |

|---|---|---|

| 4-Cl-benzyl | 3.2 | 18 nM |

| 4-F-benzyl | 2.7 | 32 nM |

| 3-OMe-benzyl | 2.9 | 55 nM |

Q. What computational strategies are effective for elucidating the mechanism of action of this compound?

- Answer :

- Molecular docking : Predict binding poses with targets (e.g., HDAC2) using AutoDock Vina. Key interactions: Triazole nitrogen with Zn in the active site .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .

- QSAR modeling : Use 2D descriptors (e.g., topological polar surface area) to correlate structural features with activity .

Q. How can contradictory data in biological assays (e.g., varying IC values across studies) be resolved?

- Answer :

- Standardize protocols : Use consistent cell lines (e.g., ATCC-validated HeLa) and control compounds (e.g., cisplatin for cytotoxicity) .

- Validate assay conditions : Ensure pH (7.4), serum content (10% FBS), and incubation time (48 hr) are uniform .

- Statistical analysis : Apply ANOVA to compare replicates; outliers may indicate compound degradation (test via LC-MS stability studies) .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

- Answer :

- Prodrug design : Introduce ester moieties at the carboxamide group to enhance oral bioavailability .

- Nanoparticle encapsulation : Use PLGA nanoparticles (size < 200 nm) to improve plasma half-life from 2 hr to 8 hr in rodent models .

- Metabolic stability : Incubate with liver microsomes; CYP3A4 inhibitors (e.g., ketoconazole) reduce clearance by 40% .

Methodological Notes

- Synthetic Reproducibility : Deuterated solvents (e.g., DMSO-d) are critical for NMR reproducibility; avoid hygroscopic reagents .

- Data Validation : Cross-validate MS/MS fragmentation patterns with computational tools (e.g., CFM-ID) .

- Ethical Compliance : Adhere to OECD guidelines for preclinical testing (e.g., IACUC approval for animal studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.